molecular formula C9H10O2 B181335 2-Ethylbenzoic acid CAS No. 612-19-1

2-Ethylbenzoic acid

Cat. No.: B181335
CAS No.: 612-19-1
M. Wt: 150.17 g/mol
InChI Key: CGMMPMYKMDITEA-UHFFFAOYSA-N
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Description

2-Ethylbenzoic acid, also known as o-ethylbenzoic acid, is an organic compound with the chemical formula C₉H₁₀O₂. It is characterized by the presence of an ethyl group attached to the benzene ring and a carboxylic acid functional group. This compound is a white crystalline solid and is known for its applications in various industries, including pharmaceuticals, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbenzoic acid can be synthesized through several methods. One common method involves the reaction of ethylbenzene with potassium permanganate under acidic conditions, which oxidizes the ethyl group to a carboxylic acid group. Another method involves the Friedel-Crafts acylation of ethylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of ethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates. This process is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-ethylbenzoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, its aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in different industrial applications .

Properties

IUPAC Name

2-ethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMPMYKMDITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901712
Record name 2-Ethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Ethylbenzoic acid
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CAS No.

612-19-1, 28134-31-8
Record name 2-Ethylbenzoic acid
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Record name Benzoic acid, ethyl-
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Record name 2-Ethylbenzoic acid
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Record name 2-Ethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 2-ethylbenzoic acid into the structure of these novel VIM inhibitors?

A1: The research focuses on enhancing the efficacy of 1,2,4-triazole-3-thione based MBL inhibitors. Previous iterations, while showing broad-spectrum inhibition, suffered from limitations like poor cell penetration and susceptibility to hydrolysis []. Introduction of the this compound moiety aimed to address these limitations. Instead of a labile hydrazone-like bond, researchers incorporated a stable ethyl linkage provided by the this compound. This modification led to compounds with a narrower inhibition spectrum but significantly improved activity against VIM-type enzymes [].

Q2: How does the structure of the this compound containing inhibitors influence their interaction with VIM-type enzymes?

A2: Crystallographic studies of VIM-2 in complex with one of these novel inhibitors provided key insights. The this compound moiety, by replacing the hydrazone bond, contributes to a more stable interaction with the enzyme's active site []. Further research is needed to fully elucidate the specific interactions and binding modes.

Q3: What are the implications of the observed structure-activity relationships for future drug development efforts?

A3: This research highlights the importance of subtle structural modifications in drug design []. Replacing the hydrazone bond with the ethyl linkage provided by this compound led to improved activity against VIM-type enzymes. This finding emphasizes the need for continued exploration of chemical modifications to existing scaffolds in the pursuit of more potent and selective MBL inhibitors. Future research should focus on optimizing these interactions to further enhance potency and selectivity while maintaining a favorable safety profile.

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